2-Methyl-5-nitropyridine hydrate
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Overview
Description
2-Methyl-5-nitropyridine hydrate is an organic compound with the molecular formula C6H6N2O2·H2O. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is of interest due to its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitropyridine hydrate typically involves the nitration of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps, including recrystallization and distillation, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitropyridine hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrazine hydrate, catalytic hydrogenation with palladium on carbon.
Substitution: Ammonia, amines, alkyl halides.
Major Products Formed
Reduction: 2-Methyl-5-aminopyridine.
Substitution: 2-Methyl-5-alkylaminopyridine derivatives.
Scientific Research Applications
2-Methyl-5-nitropyridine hydrate has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitropyridine hydrate in chemical reactions involves the activation of the nitro group, which can undergo reduction or substitution. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitropyridine
- 2-Methyl-4-nitropyridine
- 2-Methyl-6-nitropyridine
Comparison
Compared to its analogs, 2-Methyl-5-nitropyridine hydrate is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. The position of the nitro group affects the electronic distribution in the pyridine ring, making this compound more reactive in certain substitution and reduction reactions .
Properties
IUPAC Name |
2-methyl-5-nitropyridine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.H2O/c1-5-2-3-6(4-7-5)8(9)10;/h2-4H,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARIRKGAKAZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)[N+](=O)[O-].O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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